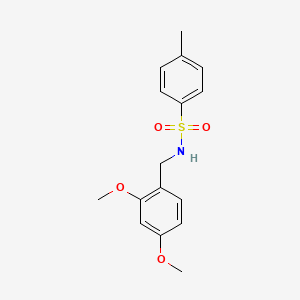

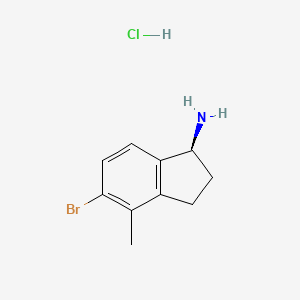

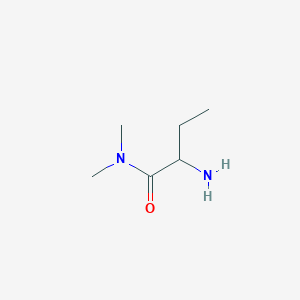

![molecular formula C8H10N4 B3332596 7H-吡咯并[2,3-d]嘧啶-4-胺,N,N-二甲基- CAS No. 90953-01-8](/img/structure/B3332596.png)

7H-吡咯并[2,3-d]嘧啶-4-胺,N,N-二甲基-

描述

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- is a compound that has been explored for its potential in medical applications . It has been identified as a key component in the synthesis of selective, orally active inhibitors of Protein Kinase B (Akt), which plays a crucial role in intracellular signaling pathways regulating growth and survival .

Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . This process provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- is characterized by a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- are primarily associated with its role as an inhibitor of Protein Kinase B (Akt) . The compound acts as an ATP-competitive inhibitor, interacting with the ATP-binding site of the kinase .科学研究应用

合成和化学性质

DMAP催化的合成:使用4-(N,N-二甲氨基)吡啶(DMAP)作为催化剂合成7H-吡咯并[2,3-d]嘧啶-4-胺衍生物。该合成涉及室温反应和无溶剂条件,突出了一种创建三环吡咯并嘧啶的方法 (Khashi, Davoodnia, & Prasada Rao Lingam, 2015)。

衍生物的晶体结构:已经分析了9-(2-溴乙基)-取代的7-脱氮嘌呤的晶体结构,包括7H-吡咯并[2,3-d]嘧啶,以了解取决于特定位置取代基的结构变化 (Asaftei et al., 2009)。

与芳香磺酰胺部分的合成:另一项研究探索了N-(2-芳基-7-苄基-5,6-二苯基-7H-吡咯并[2,3-d]嘧啶-4-基)苯磺酰胺的合成,展示了在苯磺酰氯存在下使用DMAP (Khashi, Davoodnia, & Chamani, 2014)。

药学和生物学应用

抗菌剂:已经合成并评估了某些吡咯并[2,3-d]嘧啶的抗菌活性。一些衍生物对革兰氏阳性和革兰氏阴性细菌均显示出有效的活性,表明其作为抗菌剂的潜力 (Mohamed, El-Domany, & Abd El-hameed, 2009)。

促皮质激素释放激素受体的放射性配体:合成了氟-18和碘-123标记的吡咯并[2,3-d]嘧啶作为促皮质激素释放激素受体的潜在放射性配体,促皮质激素释放激素受体是神经学研究中的一个重要靶点 (Martarello et al., 2001)。

抗叶酸剂:合成了一系列吡咯并[2,3-d]嘧啶衍生物作为二氢叶酸还原酶的潜在抑制剂,二氢叶酸还原酶是癌症治疗中的关键酶。这些化合物显示出有希望的活性,表明它们在抗肿瘤治疗中的用途 (Gangjee et al., 2007)。

方法学进展

微波辅助合成:微波辅助三组分反应已用于合成5-芳基氨基-吡咯并[2,3-d]嘧啶衍生物,展示了一种更快、更有效的合成方法 (Naidu & Bhuyan, 2014)。

大规模合成:Dakin-West反应和Dimroth重排用于吡咯并[2,3-d]嘧啶衍生物的大规模合成,展示了一种用于制药生产的有效且环保的工艺 (Fischer & Misun, 2001)。

作用机制

Target of Action

N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-, has been identified as a potent inhibitor of several key proteins. The primary targets include Protein Kinase B (PKB or Akt) , NF-κB Inducing Kinase (NIK) , and Janus Kinase 1 (JAK1) . These proteins play crucial roles in intracellular signaling pathways regulating growth, survival, and inflammation .

Mode of Action

This compound interacts with its targets in a competitive manner, inhibiting their activity. For instance, it acts as an ATP-competitive inhibitor for PKB, with nanomolar potency and up to 150-fold selectivity over the closely related kinase PKA . It also inhibits NIK, a key player in the NF-κB signaling pathway .

Biochemical Pathways

The compound affects several biochemical pathways. In the phosphatidylinositol-3 kinase (PI3K) signaling pathway , it inhibits PKB, preventing the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This results in the suppression of cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . In the NF-κB signaling pathway , it inhibits NIK, attenuating proinflammatory cytokine and chemokine gene expression .

Pharmacokinetics

The compound has been found to be orally bioavailable, although compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variations of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It also shows effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .

未来方向

The future directions for research on 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- could involve further optimization of the compound to enhance its selectivity and potency as an inhibitor of Protein Kinase B (Akt) . Additionally, more extensive in vivo studies and clinical trials would be needed to evaluate its potential as a therapeutic agent.

属性

IUPAC Name |

N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12(2)8-6-3-4-9-7(6)10-5-11-8/h3-5H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPMWXRKVCSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

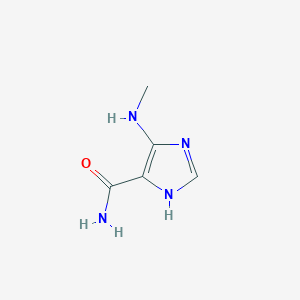

![3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B3332574.png)

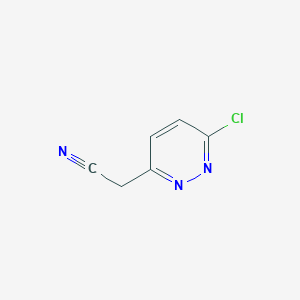

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B3332593.png)

![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3332603.png)